4-Methoxy-alpha-toluenethiol acts as a valuable internal standard in the quantitative determination of wine polyfunctional mercaptans at trace levels (nanograms per liter) [].
Internal standards are known compounds added to a sample before analysis. They help researchers compare the measured signal of the target analyte (wine polyfunctional mercaptans in this case) with the signal of the internal standard. This comparison allows for accurate quantification of the target analyte by accounting for variations in the measurement process [].
The specific properties of 4-Methoxy-alpha-toluenethiol that make it suitable as an internal standard include:
4-Methoxy-alpha-toluenethiol serves as a precursor in the synthesis of various ω-mercapto amino acids with side-chain lengths ranging from 3 to 5 methylene units [].
ω-Mercapto amino acids are a class of compounds containing both an amino group (NH2) and a thiol group (SH) at opposite ends of the molecule. They possess unique properties and find applications in various fields, including:
The specific functionalities of 4-Methoxy-alpha-toluenethiol that make it useful for this purpose include:
4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an organic compound with the molecular formula and a molecular weight of 154.23 g/mol. It appears as a colorless to yellow liquid and has a boiling point range of 90°C to 95°C at reduced pressure (0.5 mmHg) . The compound is characterized by its mercaptan functional group, which contributes to its distinct odor and reactivity. It is classified as a respiratory and skin sensitizer, with potential allergic reactions upon exposure .
4-Methoxy-alpha-toluenethiol does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the introduction of thiols into organic molecules.
4-Methoxy-alpha-toluenethiol is considered a hazardous material due to the following properties:
Several synthetic routes have been proposed for the preparation of 4-methoxy-alpha-toluenethiol:
These methods highlight the compound's versatility in synthetic organic chemistry.
4-Methoxy-alpha-toluenethiol has several applications:
Several compounds share structural similarities with 4-methoxy-alpha-toluenethiol, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Methoxy-alpha-toluenethiol | C8H10OS | Methoxy group; mercaptan functionality |
Benzyl mercaptan | C7H8S | No methoxy group; simpler structure |
p-Methoxythiophenol | C7H8O2S | Methoxy on phenolic ring; different reactivity |
Thioanisole | C7H8S | No methoxy group; basic thiophenolic structure |
The unique presence of the methoxy group in 4-methoxy-alpha-toluenethiol imparts distinct chemical properties that differentiate it from these similar compounds, influencing its reactivity and applications in various fields.
The synthesis of 4-Methoxy-alpha-toluenethiol can be achieved through various methodologies, each offering distinct advantages depending on reaction conditions, desired purity, and scale requirements.
Nucleophilic substitution represents one of the most reliable approaches for thiol group introduction in the synthesis of 4-Methoxy-alpha-toluenethiol. Several protocols have demonstrated effectiveness in this domain:
The use of phase transfer catalysts significantly enhances nucleophilic substitution reactions for thiol synthesis. A particularly effective method involves treating alkyl or benzyl halides with sodium hydrogen sulfide (NaSH) in the presence of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This approach offers several advantages:
The general reaction scheme can be represented as follows:
R-X + NaSH → R-SH + NaX(where X = halide, R = alkyl or benzyl group)
For 4-methoxybenzyl derivatives specifically, the corresponding 4-methoxybenzyl halide serves as an excellent substrate for this transformation.
An innovative approach for thiol synthesis involves the desulfurization of thiols for nucleophilic substitution, promoted by the Ph₃P/ICH₂CH₂I system. This process has proven particularly effective for benzyl thiols, which can be completely converted at room temperature within 15 minutes. The reaction proceeds through the generation of a key intermediate Ph₃PI₂, which effectively activates thiols by forming a P-S intermediate.
The high energy of the P=S bond makes the formation of Ph₃P=S energetically favorable, facilitating the substitution of thiols via the cleavage of the C-S bond.
4-Methoxy-alpha-toluenethiol serves as a key reagent in the synthesis of ω-mercapto amino acids. The synthetic pathway involves nucleophilic substitution of ω-bromo-α-azido acids by 4-methoxy-α-toluenethiol, followed by reduction of the azido functionality with SnCl₂.
This approach has been successfully employed to synthesize various ω-mercapto amino acids with side-chain lengths ranging from 3-5 methylene units, as shown in Table 1:
Table 1: Synthesis of ω-mercapto amino acids using 4-Methoxy-alpha-toluenethiol
Starting Material | Product | Side-Chain Length | Yield (%) |
---|---|---|---|
2-(S)-azido-5-bromovaleric acid | L-Nα-(9-fluorenylmethoxycarbonyl)-5-(4-methoxybenzylmercapto)valeric acid | 3 methylene units | 75-80 |
2-(S)-azido-6-bromohexanoic acid | L-Nα-(9-fluorenylmethoxycarbonyl)-6-(4-methoxybenzylmercapto)hexanoic acid | 4 methylene units | 82-85 |
2-(S)-azido-7-bromoheptanoic acid | L-Nα-(9-fluorenylmethoxycarbonyl)-7-(4-methoxybenzylmercapto)heptanoic acid | 5 methylene units | 79-83 |
These enantiomerically pure protected cysteine analogues can be used to optimize the length of disulfide connections in cyclically constrained peptide pharmacophores.
Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique, offering enhanced efficiency and productivity in thiol synthesis. The application of ultrasonic waves in organic synthesis typically results in:
An ultrasound-enhanced method has been developed for the synthesis of thioesters from benzoyl chlorides and thiol compounds, which can be adapted for 4-methoxy-alpha-toluenethiol reactions. The application of ultrasonic waves significantly accelerates the reaction and improves yields compared to conventional methods.
The general reaction can be represented as:
R-COCl + R'-SH → R-COS-R' + HCl
When 4-methoxy-alpha-toluenethiol is used as the thiol component, the corresponding thioesters can be obtained with excellent efficiency under ultrasonic conditions.
Ultrasound has proven particularly effective in promoting thiol-yne click reactions without requiring additional catalysts. This protocol offers a green alternative for creating carbon-sulfur bonds and can be successfully applied using 4-methoxy-alpha-toluenethiol as the thiol component.
Similarly, ultrasound-triggered thiol-norbornene reactions have been developed for hydrogel formation, demonstrating the versatility of ultrasound in promoting various thiol-based reactions.
The application of ultrasound for thiol synthesis offers significant advantages over conventional heating methods, as illustrated in Table 2:
Table 2: Comparison of Ultrasound vs. Conventional Heating for Thiol Synthesis
Parameter | Conventional Heating | Ultrasound Irradiation |
---|---|---|
Reaction time | 4-8 hours | 30-60 minutes |
Yield | 65-75% | 85-95% |
Energy consumption | High | Moderate |
Solvent requirements | Higher volumes | Reduced volumes |
Side reactions | More common | Less prevalent |
Scale-up potential | Variable | Good |
These data highlight the substantial benefits of ultrasound-assisted protocols for the synthesis of thiol compounds, including 4-methoxy-alpha-toluenethiol.
Various catalytic systems have been developed for mercaptan functionalization, offering efficient routes to 4-methoxy-alpha-toluenethiol and related compounds.
Traditional mercaptan synthesis often employs Friedel-Crafts catalysts for the reaction of olefinic hydrocarbons with hydrogen sulfide. Effective catalysts include:
These reactions typically proceed at temperatures above 0°C, and preferably above 25°C, resulting in mercaptan products that can be divided into fractions based on boiling range.
Phase transfer catalysts, particularly quaternary ammonium salts like tetrabutylammonium bromide (TBAB), have demonstrated excellent efficiency in thiol synthesis. The use of TBAB facilitates the reaction between alkyl or benzyl halides and sodium hydrogen sulfide in a biphasic system, allowing for mild reaction conditions and high yields.
For the synthesis of 4-methoxy-alpha-toluenethiol, this approach offers:
A copper-catalyzed direct synthesis of aryl thiols from aryl iodides using sodium sulfide and catalytic 1,2-ethanedithiol represents another innovative approach. While this method has been primarily developed for aryl thiols, the principles could be adapted for the synthesis of benzyl thiols like 4-methoxy-alpha-toluenethiol.
The copper catalyst system offers:
Table 3: Catalytic Systems for Mercaptan Synthesis
4-Methoxy-alpha-toluenethiol readily displaces activated halides to install a thioether that subsequently participates in heteroannulation. A representative sequence is shown in Table 1. The reaction of 2-bromo-anthraquinone with the mercaptan under potassium tert-butoxide affords thio-substituted intermediate 1 in ninety-four percent isolated yield; subsequent condensation with aminothioacetamide furnishes fused anthra[2,3-d]thiazole 2 in eighty-one percent overall yield [1].
Entry | Electrophile | Base | Temperature | Thioether yield | Cyclised thiazole yield |
---|---|---|---|---|---|
1 | 2-Bromo-anthraquinone | Potassium tert-butoxide | 25 °C | 94% [1] | 81% [1] |
2 | α-Bromoketone (R = phenyl) | Cesium carbonate | 60 °C | 88% [2] | 76% [2] |
3 | α-Bromo-enal (R = 4-chlorophenyl) | Potassium carbonate | 40 °C | 85% [3] | 72% [3] |
The mild, metal-free conditions minimise side-reactions and tolerate electron-withdrawing groups on the electrophile. Nuclear magnetic resonance spectroscopy confirms clean conversion, and high-resolution mass spectrometry corroborates elemental compositions [1] [2].
Bromoisocyanoalkenes undergo formal [four plus one] annulation with sodium hydrosulfide to form thiazoles [2]. When the hydrosulfide source is generated in situ from 4-Methoxy-alpha-toluenethiol under basic alcoholysis, the mercaptan both supplies the sulfur atom and liberates a benzylic electrophile that can be recycled, improving atom economy by nineteen percent relative to exogenous sulfide salts [2].
Thiosemicarbazide cyclisations give 1,3,4-thiadiazoles bearing 4-methoxybenzylthio substituents with predictable regiochemistry (Table 2). Electron-donation from the methoxy group accelerates sulfur alkylation, lowering the activation energy by approximately 5.7 kilocalories per mole in density-functional calculations [4].
Entry | Cyclisation precursor | Product | Isolated yield | Bioactivity highlight |
---|---|---|---|---|
1 | S-Methyl-dithiocarbazate derivative | 5-[(4-Methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine | 78% [5] | Tuberculosis enzyme inhibitor, minimum inhibitory concentration 12 micrograms per millilitre [5] |
2 | 2-Bromo-5-nitrothiazole + mercaptan | 2-Amino-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole | 71% [5] | Nitric-oxide synthase modulator [6] |
3 | Dithiobiurea microwave protocol | Bis(4-methoxybenzylthio)-1,3,4-thiadiazole | 83% [7] | Broad-spectrum antifungal growth inhibition at 25 percent relative to fluconazole [8] |
Single-crystal X-ray diffraction of compound 1 reveals an eighty-three-degree dihedral between the thiadiazole and aromatic rings, indicating restricted rotation that may influence binding orientation in biological targets [4].
Bis-allyl intermediates bearing 4-methoxybenzylthio termini undergo ruthenium-catalysed ring-closing metathesis to give twelve- to twenty-four-membered thia-macrocycles in up to ninety-four percent yield after a single purification [9]. Table 3 summarises representative data.
Ring size | Precursor concentration | Catalyst loading | Cyclisation time | Macrocycle yield |
---|---|---|---|---|
15 atoms | 5 millimolar | Eight percent Grubbs second generation | 1 hour | 93% [9] |
18 atoms | 2 millimolar | Ten percent Hoveyda–Grubbs | 45 minutes | 88% [10] |
22 atoms | 1 millimolar | Twenty percent Zhan-1B | 3 hours | 81% [9] |
Lower substrate concentrations suppress dimerisation, while the bulky methoxybenzyl group shields the sulfur atom, preventing undesired ligand exchange with the ruthenium centre [10].
A bimolecular azide-alkyne cycloaddition strategy links bis-azido poly(ethylene oxide) chains with a dialkyne derived from 4-methoxybenzyl-protected propane-di-thiol, producing pendant-thiol macrocycles (pSH-CPEO) that adsorb onto gold without prior deprotection [11]. Fast scanning calorimetry shows glass-transition temperatures six kelvin higher than linear analogues, confirming the entropic constraints imposed by the cyclic topology [11].
Electrophilic radical cross-dehydrogenative coupling introduces 4-methoxybenzylthio groups directly onto pre-formed eighteen-crown-six in sixty-five percent yield [12]. The benzylic sulfur atom subsequently anchors soft metal cations, raising silver-ion binding constants by an order of magnitude compared with unmodified macrocycles [13].
Heating dienyl 4-methoxybenzylthioethers triggers tandem hetero-Diels–Alder reactions that close C2-symmetric fifteen-membered di-pyran macrocycles in seventy-seven percent yield under Lewis-acid promotion [14]. Density-functional theory indicates that the sulfur atom polarises the dienophile, lowering the transition-state energy by 4.3 kilocalories per mole relative to oxygen analogues [14].
In peptide lead optimisation, para-methoxybenzyl-protected cysteine residues enable on-resin cyclisation through thiol-ene photochemistry followed by oxidative elimination of the protecting group. The resulting thioether staple increases helicity of an oestrogen-receptor-coactivator peptide from fourteen percent to forty-eight percent, enhancing receptor affinity threefold [15].
Scheme 1 (described textually) converts anthraquinone-C-Br into thiazole-fused scaffold 12d via nucleophilic substitution with 4-Methoxy-alpha-toluenethiol, bromine elimination, and intramolecular cyclisation [1]. Carboxamide diversification gives analogs with half-maximal growth-inhibition concentrations of twenty-four micromolar against HeLa cells, outperforming the non-sulfur congeners by approximately forty percent [1].
Analog | Final cyclisation step | Overall yield | Half-maximal inhibitory concentration against HeLa |
---|---|---|---|
12a | Thermal annulation, 120 °C | 47% [1] | >100 micromolar [1] |
12b | Base-mediated annulation, 60 °C | 62% [1] | 38 micromolar [1] |
12d | Copper-free aerobic oxidation, 25 °C | 58% [1] | 24 micromolar [1] |
Hydroxy-ketone intermediates incorporating 4-methoxybenzylthio handles undergo intramolecular thiol-ester exchange, forging sixteen-membered lactams that form the core of hepatitis C viral protease inhibitor MK-6325 [9]. The exchange proceeds in ninety-one percent yield without racemisation, attributed to the neighbouring-group participation of the methoxy-substituted aryl sulfur [9].
Irritant;Health Hazard